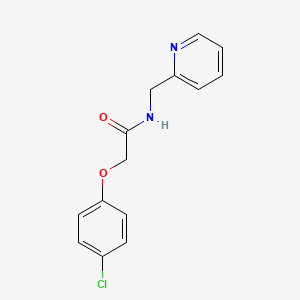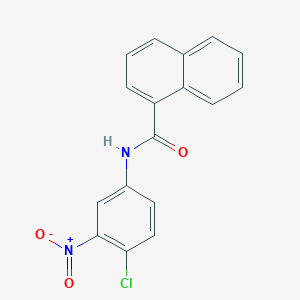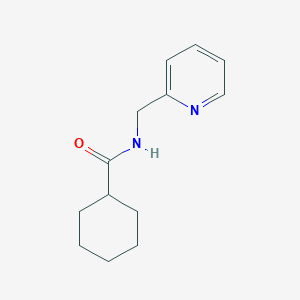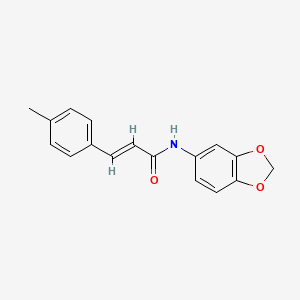
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MPFP, is a chemical compound with potential applications in scientific research. MPFP belongs to the class of piperazine derivatives and has been shown to exhibit unique biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves its interaction with the serotonin 5-HT1A receptor. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine acts as a partial agonist of this receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on the receptor, which can influence the activity of other neurotransmitter systems.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to exhibit unique biochemical and physiological effects. It has been reported to increase the release of the neurotransmitters dopamine and norepinephrine in certain brain regions, while decreasing their release in others. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been shown to increase the expression of certain genes involved in neuroplasticity and stress response.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor. However, one limitation is its partial agonist activity, which may complicate interpretation of results compared to a full agonist or antagonist.
将来の方向性
There are several potential future directions for research involving 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the exploration of its interactions with other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the development of more selective and potent derivatives of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could lead to further insights into the function of the serotonin 5-HT1A receptor.
合成法
The synthesis of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the reaction of 2-methyl-3-phenylacrylic acid with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine as a white solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit affinity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be used to study the function of this receptor and its interactions with other neurotransmitter systems.
特性
IUPAC Name |
(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16(15-17-7-3-2-4-8-17)20(24)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10,15H,11-14H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLIZKTXFHPGQ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)